Phenyltrimethoxysilane

Catalog No.
S578983
CAS No.
2996-92-1
M.F
C9H14O3Si
M. Wt
198.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethoxysilane

CAS Number

2996-92-1

Product Name

Phenyltrimethoxysilane

IUPAC Name

trimethoxy(phenyl)silane

Molecular Formula

C9H14O3Si

Molecular Weight

198.29 g/mol

InChI

InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

ZNOCGWVLWPVKAO-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=CC=C1)(OC)OC

Synonyms

phenyltrimethoxysilane

Canonical SMILES

CO[Si](C1=CC=CC=C1)(OC)OC

Trimethoxyphenylsilane (TMPS) is an organotrialkoxysilane used as a functional monomer in sol-gel processing [, ]. Sol-gel processing is a technique for producing materials from liquid precursors at the molecular level [].

Here are some specific scientific research applications of Trimethoxyphenylsilane:

  • Precursor for Mesoporous Silica with Phenyl Groups

    TMPS can be a precursor material for the creation of mesoporous silica nanoparticles containing phenyl groups [, ]. Mesoporous silica nanoparticles are materials with a network of interconnected pores 2-50 nm in size []. The addition of phenyl groups can modify the surface properties of these nanoparticles [].

  • Silane-Based Filming Agent

    TMPS can act as a silane-based filming agent []. Silane coupling agents can improve the adhesion between organic and inorganic materials.

Phenyltrimethoxysilane is an organosilicon compound with the molecular formula C₉H₁₄O₃Si and a molecular weight of 198.29 g/mol. It is characterized by the presence of a phenyl group attached to a trimethoxysilane moiety, making it a versatile compound in various chemical applications. The compound is typically a colorless to light yellow liquid with a boiling point of approximately 211 °C and a melting point of -25 °C. Its density is about 1.064 g/mL, and it exhibits a refractive index of 1.4734 at 20 °C .

, particularly in cross-coupling reactions essential for forming carbon-carbon bonds. Some notable reactions include:

  • Cross-Coupling with Aryl Halides: It can react with aryl halides to form new carbon-carbon bonds, which is crucial in organic synthesis .
  • Phenylation of Heteroaromatic Compounds: The compound can phenylate heteroaromatic carboxamides and directly couple with primary alkyl bromides and iodides .
  • Conversion of Carboxylic Acids: It converts carboxylic acids into phenyl esters and vinyl carboxylates .
  • Reactions with Anhydrides: It can react with anhydrides to transfer both phenyl and methoxy groups, forming mixed diesters .

Phenyltrimethoxysilane can be synthesized through various methods:

  • Direct Silylation: One common method involves the silylation of phenol with trimethoxysilane in the presence of a catalyst, typically an acid or base .
  • Hydrosilylation Reactions: Another approach includes hydrosilylation reactions where alkenes react with silanes under catalytic conditions to yield silane derivatives .
  • Sol-Gel Process: The sol-gel process can also be employed to incorporate phenyltrimethoxysilane into silica matrices, enhancing their properties for specific applications .

Phenyltrimethoxysilane finds numerous applications across various fields:

  • Surface Modification: It is widely used for modifying silica nanoparticles to improve their dispersion stability in solvents like N-methyl-2-pyrrolidone .
  • Coatings and Adhesives: The compound serves as a key ingredient in coatings and adhesives, enhancing hydrophobicity and durability .
  • Nanoelectronics: In material science research, it is utilized as a crosslinking agent for silicone resins, contributing to the development of advanced materials for nanoelectronics .
  • Catalysis: Phenyltrimethoxysilane acts as a catalyst for Lewis acid-promoted organic reactions, facilitating various chemical transformations .

Interaction studies involving phenyltrimethoxysilane focus primarily on its ability to modify surfaces and improve compatibility between organic and inorganic materials. Research indicates that the phenyl group enhances hydrophobic properties while reducing aggregation in silica nanoparticles, which is crucial for applications requiring stable dispersions in solvents . Additionally, studies have shown that it can effectively reduce nonspecific binding in biological contexts, making it valuable for biomedical applications.

Phenyltrimethoxysilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
PhenyltriethoxysilaneC₉H₁₂O₃SiContains ethoxy groups instead of methoxy groups
TrimethoxyphenylsilaneC₉H₁₄O₃SiSimilar structure but may differ in reactivity
VinyltrimethoxysilaneC₉H₁₄O₃SiContains a vinyl group that alters its reactivity
OctadecyltrimethoxysilaneC₂₁H₄₆O₃SiLong hydrocarbon chain enhances hydrophobicity

Uniqueness of Phenyltrimethoxysilane

Phenyltrimethoxysilane is unique due to its combination of hydrophobic properties from the phenyl group and the reactive trimethoxy functionality. This dual nature allows it to be employed effectively in both surface modifications and chemical syntheses, setting it apart from other similar compounds that may not possess such versatility.

Physical Description

Liquid

UNII

21TQE746S9

GHS Hazard Statements

Aggregated GHS information provided by 178 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 178 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 173 of 178 companies with hazard statement code(s):;
H226 (46.82%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (60.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (72.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (39.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (17.92%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (52.6%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2996-92-1

Wikipedia

Trimethoxyphenylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Benzene, (trimethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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